Cas no 864761-48-8 (3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate)

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate
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- インチ: 1S/C22H16O7/c1-25-14-7-8-16(20(11-14)26-2)17-10-13-5-6-15(12-19(13)29-21(17)23)28-22(24)18-4-3-9-27-18/h3-12H,1-2H3
- InChIKey: GQPIQZFSWGZWGB-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(OC1=CC=C2C(=C1)OC(=O)C(C1=CC=C(OC)C=C1OC)=C2)=O
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-3040-100mg |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate |
864761-48-8 | 100mg |
$248.0 | 2023-09-11 | ||
Life Chemicals | F3385-3040-2μmol |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate |
864761-48-8 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-3040-25mg |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate |
864761-48-8 | 25mg |
$109.0 | 2023-09-11 | ||
Life Chemicals | F3385-3040-2mg |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate |
864761-48-8 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-3040-15mg |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate |
864761-48-8 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3385-3040-10mg |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate |
864761-48-8 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-3040-1mg |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate |
864761-48-8 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3385-3040-20mg |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate |
864761-48-8 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3385-3040-3mg |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate |
864761-48-8 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-3040-75mg |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate |
864761-48-8 | 75mg |
$208.0 | 2023-09-11 |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate 関連文献
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylateに関する追加情報
3-(2,4-Dimethoxyphenyl)-2-Oxo-2H-Chromen-7-Yl Furan-2-Carboxylate: A Comprehensive Overview
3-(2,4-Dimethoxyphenyl)-2-Oxo-2H-Chromen-7-Yl Furan-2-Carboxylate is a complex organic compound with the CAS number 864761-48-8. This compound belongs to the class of chromenyl esters and has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmacology and materials science.
The molecular structure of 3-(2,4-Dimethoxyphenyl)-2-Oxo-2H-Chromen-7-Yl Furan-2-Carboxylate is characterized by a chromene ring system, which is a fused bicyclic structure consisting of a benzene ring and a gamma-pyrone ring. The chromene moiety is further substituted with a furan carboxylate group at the 7-position and a dimethoxyphenyl group at the 3-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting subject for both theoretical and experimental studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(2,4-Dimethoxyphenyl)-2-Oxo-2H-Chromen-7-Yl Furan-2-Carboxylate through various routes, including one-pot reactions and microwave-assisted synthesis. These methods not only enhance the yield but also reduce the reaction time, making them suitable for large-scale production. The compound's synthesis typically involves the condensation of appropriate phenolic derivatives with aldehyde or ketone precursors under specific reaction conditions.
The physical properties of 3-(2,4-Dimethoxyphenyl)-2-Oxo-2H-Chromen-7-Yl Furan-2-Carboxylate are influenced by its molecular weight, which is approximately 450 g/mol, and its melting point, which is around 150°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
One of the most promising applications of 3-(2,4-Dimethoxyphenyl)-2-Oxo-2H-Chromen-7-Yl Furan-2-Carboxylate lies in its potential as a pharmaceutical agent. Recent studies have demonstrated that this compound exhibits significant antioxidant activity due to its ability to scavenge free radicals. This property makes it a potential candidate for use in anti-inflammatory and neuroprotective therapies. Additionally, preliminary in vitro studies have shown that the compound may possess anticancer activity by inducing apoptosis in cancer cells.
In the field of materials science, 3-(2,4-Dimethoxyphenyl)-2-Oxo-2H-Chromen-7-Yl Furan-2-Carboxylate has been explored as a precursor for the synthesis of advanced materials such as organic semiconductors and optoelectronic devices. Its chromene-based structure provides excellent electronic conjugation, which is advantageous for applications in organic electronics.
Recent research has also focused on the biological evaluation of 3-(2,4-Dimethoxyphenyl)-2-Oxo-2H-Chromen-7-Yl Furan--carboxylate, particularly its effects on cellular signaling pathways. Studies have shown that the compound can modulate key enzymes involved in inflammation and oxidative stress, further supporting its potential therapeutic applications.
In conclusion, 3-(Dimethoxypheny)-Ox-H-Chrom--Yl Fur-carbyrate, with CAS number , represents a versatile compound with diverse applications across multiple disciplines. Its unique structure and promising biological activities make it an exciting subject for future research and development.
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